molecular formula C14H14N2O5S2 B2753905 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)thiophene-3-carboxamide CAS No. 941901-84-4

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)thiophene-3-carboxamide

Cat. No.: B2753905
CAS No.: 941901-84-4
M. Wt: 354.4
InChI Key: OBPCENKDDWIADF-UHFFFAOYSA-N
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Description

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)thiophene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)thiophene-3-carboxamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its thiophene ring and sulfonylacetamido groups contribute to its high binding affinity and specificity for acetylcholinesterase .

Biological Activity

The compound 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)thiophene-3-carboxamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with sulfonamide and acetamide functionalities. The presence of the 4-methoxyphenyl group is significant for enhancing the compound's lipophilicity and biological activity.

Biological Activity Overview

The biological activity of This compound has been evaluated in several studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549). Studies indicate that it induces apoptosis through the activation of caspases and inhibition of key signaling pathways such as ERK1/2 .
  • Efficacy :
    • In vitro studies report IC50 values ranging from 8.1 μM to 19.5 μM against different cancer cell lines .
    • The compound shows selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
  • Case Study : A study demonstrated that compounds similar to This compound significantly inhibited tumor growth in vivo, with a notable reduction in tumor size in treated mice models .

Antimicrobial Activity

  • Mechanism of Action : The compound has shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation .
  • Efficacy :
    • Minimum inhibitory concentration (MIC) values have been reported as low as 0.22 μg/mL for some derivatives, indicating potent antimicrobial properties .
    • The compound also exhibits synergistic effects when combined with other antibiotics, enhancing overall efficacy against resistant bacterial strains.
  • Case Study : In a study focusing on multi-drug resistant strains, the compound demonstrated significant antibacterial activity, leading to recommendations for further exploration in clinical settings .

Comparative Analysis of Biological Activity

Activity TypeCell Line/PathogenIC50/MIC ValuesMechanism
AnticancerMCF-78.1 μMApoptosis via caspase activation
MDA-MB-23119.5 μMERK1/2 pathway inhibition
AntimicrobialStaphylococcus aureus0.22 μg/mLCell wall synthesis disruption
Escherichia coli<0.25 μg/mLBiofilm inhibition

Properties

IUPAC Name

2-[[2-(4-methoxyphenyl)sulfonylacetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S2/c1-21-9-2-4-10(5-3-9)23(19,20)8-12(17)16-14-11(13(15)18)6-7-22-14/h2-7H,8H2,1H3,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPCENKDDWIADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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